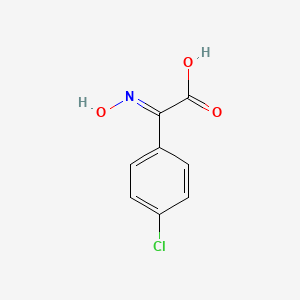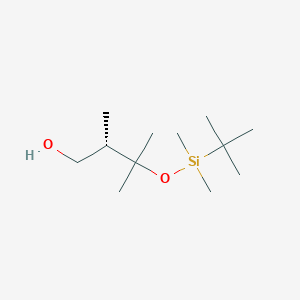
(2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol is a synthetic organic compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under mild conditions. This compound features a tert-butyl(dimethyl)silyl (TBS) group, which is a popular protecting group for alcohols.
准备方法
合成路线和反应条件
(2S)-3-(叔丁基(二甲基)硅基)氧基-2,3-二甲基丁烷-1-醇的合成通常涉及在咪唑或吡啶等碱存在下,使用叔丁基(二甲基)硅基氯 (TBSCl) 对醇进行保护。该反应通常在室温下于二氯甲烷或四氢呋喃等非质子溶剂中进行。
工业生产方法
在工业规模上,像(2S)-3-(叔丁基(二甲基)硅基)氧基-2,3-二甲基丁烷-1-醇这样的硅醚的生产遵循类似的原理,但可能涉及优化条件以获得更高的产率和纯度。这可能包括使用自动化反应器、连续流系统和先进的纯化技术。
化学反应分析
反应类型
氧化: 硅醚通常抗氧化,使其成为氧化条件下的有用保护基团。
还原: 硅醚在大多数还原条件下都是稳定的。
取代: TBS 基团可以通过使用氟离子进行亲核取代来去除,通常来自四丁基氟化铵 (TBAF)。
常用试剂和条件
氧化: 由于稳定性,不适用。
还原: 由于稳定性,不适用。
取代: 室温下四氢呋喃中的 TBAF。
主要形成的产物
脱保护: 去除 TBS 基团会生成游离醇。
科学研究应用
化学
在有机合成中,(2S)-3-(叔丁基(二甲基)硅基)氧基-2,3-二甲基丁烷-1-醇用作受保护的中间体。TBS 基团在各种合成转化过程中保护醇官能团,并在需要时可以去除。
生物学和医学
工业
在化工行业,硅醚用于生产精细化工产品、农用化学品和材料科学。
作用机制
(2S)-3-(叔丁基(二甲基)硅基)氧基-2,3-二甲基丁烷-1-醇的主要功能是作为醇的保护基团。TBS 基团稳定了醇,防止它在各种条件下发生反应。脱保护机制涉及氟离子的亲核进攻,导致 Si-O 键断裂并释放游离醇。
相似化合物的比较
类似化合物
(2S)-3-(三甲基硅基)氧基-2,3-二甲基丁烷-1-醇: 使用三甲基硅基 (TMS) 基团而不是 TBS。
(2S)-3-(三异丙基硅基)氧基-2,3-二甲基丁烷-1-醇: 使用三异丙基硅基 (TIPS) 基团而不是 TBS。
独特性
叔丁基(二甲基)硅基基团在稳定性和易于去除之间取得了平衡,使其成为一种通用的保护基团。与 TMS 相比,TBS 提供了更大的稳定性;与 TIPS 相比,它更容易去除。
属性
分子式 |
C12H28O2Si |
|---|---|
分子量 |
232.43 g/mol |
IUPAC 名称 |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C12H28O2Si/c1-10(9-13)12(5,6)14-15(7,8)11(2,3)4/h10,13H,9H2,1-8H3/t10-/m0/s1 |
InChI 键 |
OARPSQCWBBCRPF-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](CO)C(C)(C)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(CO)C(C)(C)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine](/img/structure/B11753313.png)
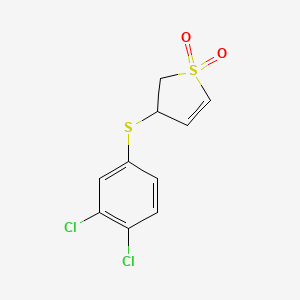
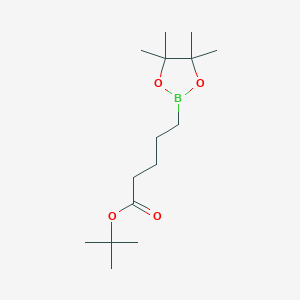
![(2S)-2-amino-1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}-3-methylbutan-1-one](/img/structure/B11753327.png)
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione hydrochloride](/img/structure/B11753332.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11753333.png)
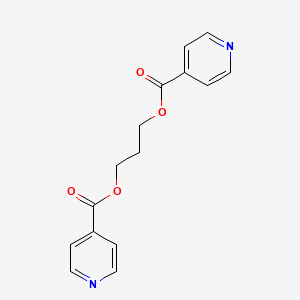
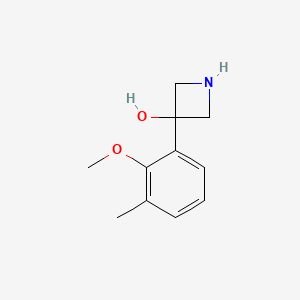

![1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11753361.png)
![(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11753385.png)
![(8R,11S)-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-diol](/img/structure/B11753393.png)
